N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is an organic compound with the molecular formula C23H31NO3. This compound is characterized by the presence of both dimethoxyphenyl and isobutylphenyl groups, making it a unique structure in organic chemistry. It is used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-isobutylphenylacetic acid under amide formation conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]propionamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is unique due to the presence of both dimethoxyphenyl and isobutylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGXQFQNKOPQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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